Naphthofluorescein

概要

説明

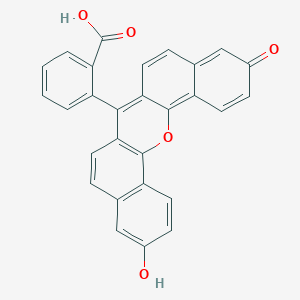

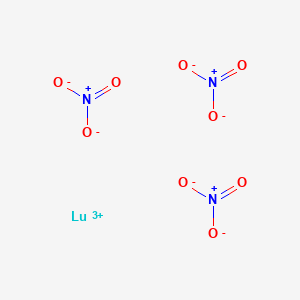

ナフトフルオレセインは、化学式 C28H16O5、分子量 432.42 g/mol の蛍光性化合物です 。強い蛍光特性が知られており、科学研究のさまざまな用途に適しています。 ナフトフルオレセインは、特に pH 依存的なスペクトル特性を持つため、pH 指示薬として有用です .

準備方法

合成ルートと反応条件: ナフトフルオレセインは、ナフタレン誘導体とフルオレセインを縮合させる多段階プロセスによって合成できます。 この反応は通常、強酸または強塩基を触媒として使用し、高い収率を得るには温度と反応時間の厳密な制御が必要です .

工業生産方法: 工業分野では、ナフトフルオレセインの製造には、反応条件が慎重に監視および制御される大規模化学反応器が使用されます。 高純度の出発原料と高度な精製技術を使用することで、高純度で均一なナフトフルオレセインを製造できます .

化学反応の分析

反応の種類: ナフトフルオレセインは、次のようなさまざまな化学反応を起こします。

酸化: ナフトフルオレセインは酸化されてキノン誘導体になります。

還元: 還元反応により、ナフトフルオレセインはヒドロキノン形に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: キノン誘導体。

還元: ヒドロキノン誘導体。

置換: さまざまな置換ナフトフルオレセイン誘導体.

4. 科学研究における用途

ナフトフルオレセインは、科学研究で幅広い用途があり、その例としては以下があります。

化学: さまざまな化学アッセイにおける pH 指示薬や蛍光プローブとして使用されます。

生物学: 蛍光顕微鏡およびイメージングで細胞プロセスを研究するために使用されます。

医学: 診断アッセイや医療画像におけるマーカーとして使用されます。

科学的研究の応用

Naphthofluorescein has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and fluorescent probe in various chemical assays.

Biology: Employed in fluorescence microscopy and imaging to study cellular processes.

Medicine: Utilized in diagnostic assays and as a marker in medical imaging.

Industry: Applied in the development of photothermal agents for cancer therapy and other industrial applications

作用機序

ナフトフルオレセインは、主にその蛍光特性を通じて効果を発揮します。特定の波長で光を吸収し、より長い波長で光を放射するため、イメージングや診断用途に役立ちます。 この化合物は、フリンなどの特定の酵素を阻害することもでき、活性部位に結合してその触媒活性を阻害します .

類似化合物との比較

ナフトフルオレセインは、その強い蛍光性と pH 依存的なスペクトル特性により、ユニークな存在です。類似の化合物には、以下のようなものがあります。

フルオレセイン: 広く使用されている蛍光染料で、用途は似ていますがスペクトル特性が異なります。

カルボキシフルオレセイン: カルボキシル基を持つ別の蛍光染料で、溶解性と安定性を高めます。

特性

IUPAC Name |

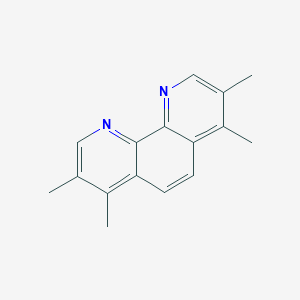

7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886440 | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61419-02-1 | |

| Record name | Naphthofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Naphthofluorescein?

A1: this compound has a molecular formula of C28H16O7 and a molecular weight of 460.42 g/mol. []

Q2: What are the key spectroscopic properties of this compound?

A2: this compound exhibits long-wavelength fluorescence. The optimum excitation wavelength can be influenced by additives like cyclodextrins and CHAPS, potentially reaching up to 635 nm, ideal for diode laser-based detection. []

Q3: How does the chemical structure of this compound contribute to its stability?

A3: Researchers have designed this compound derivatives like NFOM-2 with an intramolecular hydrogen bonding network, significantly enhancing photostability compared to derivatives lacking this feature. []

Q4: Are there specific applications where this compound's stability is advantageous?

A4: The enhanced stability of derivatives like NFOM-2 makes them suitable for applications like photothermal therapy (PTT), where photostability is crucial. []

Q5: How does this compound perform in different solvent systems?

A5: The excitation wavelength of this compound's hydrolysis product can be red-shifted by modifying the solvent environment, suggesting adaptability for diverse applications. []

Q6: How does this compound interact with alkaline phosphatase?

A6: this compound diphosphate and monophosphate act as fluorogenic substrates for alkaline phosphatase. Upon enzymatic hydrolysis, they yield fluorescent this compound, enabling the detection of this enzyme. [, ]

Q7: Can this compound be used to study enzyme inhibitors?

A7: Yes, this compound-based assays have been used to determine the activity of alkaline phosphatase inhibitors, such as theophylline. []

Q8: Does this compound interact with other proteins?

A8: Research suggests that this compound can bind to the C fragment of tetanus toxin (TetC), specifically at Site-2, a unique binding site on this toxin. []

Q9: What are the potential applications of this compound in studying biological processes?

A9: this compound has been explored for its ability to monitor cytosolic entry of cell-penetrating peptides due to its pH sensitivity. [] It has also been used in the development of fluorescent cobalamin derivatives (CobalaFluors) for imaging transcobalamin receptors. []

Q10: Can this compound detect specific molecules in biological systems?

A10: Yes, derivatives of this compound have been developed to detect molecules like hydrogen peroxide (H2O2) [, ], hydrogen sulfide (H2S) [], and cysteine/homocysteine [, ] in living cells, highlighting its potential as a biosensor.

Q11: Have computational methods been used to study this compound?

A11: Yes, molecular docking studies have been conducted to understand the binding interactions and affinity of this compound with targets like furin. []

Q12: How does modifying the structure of this compound affect its properties?

A12: Structural modifications, such as the introduction of specific functional groups, have led to the development of this compound-based probes with enhanced selectivity and sensitivity for target molecules like cysteine and homocysteine. []

Q13: Can you provide an example of how SAR studies have improved this compound-based probes?

A13: The development of NAF-BN, a near-infrared fluorescent probe, involved utilizing a benzyl boronic acid ester to quench the fluorescence of the this compound core. This modification enabled the selective detection of peroxynitrite (ONOO−) in living cells and Drosophila brains. []

Q14: Has this compound shown efficacy in biological models?

A14: this compound, specifically a derivative encapsulated in nanoparticles (NFOMNPs), has shown promising results as a photothermal agent in both in vitro and in vivo studies for cancer treatment. []

Q15: Are there studies investigating the use of this compound in animal models of disease?

A15: Research has demonstrated the application of this compound-based probes for visualizing ONOO− in Drosophila brains, indicating its potential for studying neurological disorders. []

Q16: Are there strategies for targeted delivery of this compound?

A16: Researchers have explored encapsulating this compound derivatives into nanocarriers like organic nanoparticles (NFOMNPs) for improved delivery and therapeutic efficacy in photothermal therapy. []

Q17: Can this compound be used to target specific cell types or tissues?

A17: Studies have shown the feasibility of using fluorescent hybrid magnetoliposomes loaded with this compound for targeted delivery and detection of reactive oxygen species in biological systems. [] Additionally, collagen-targeted theranostic nanosponges have been developed for delivering a matrix metalloproteinase 14 inhibitor, this compound. []

Q18: What analytical techniques are commonly employed to study this compound?

A18: Common techniques include fluorescence spectroscopy for analyzing fluorescence properties, mass spectrometry for structural characterization, and microscopy for visualizing cellular uptake and distribution. [, , , ]

Q19: How is this compound detected and quantified in biological samples?

A19: Fluorescence spectroscopy is a primary method for detecting and quantifying this compound in biological samples. The use of long-wavelength excitation and emission minimizes interference from background fluorescence in these samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)